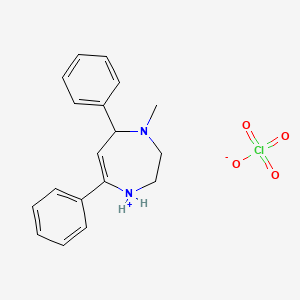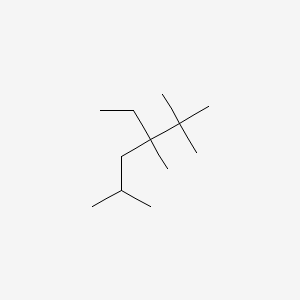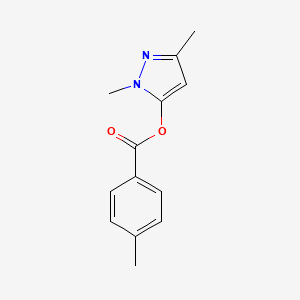
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate can be synthesized through a multi-step process. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The esterification of the resulting pyrazole with 4-methylbenzoic acid yields the final product. Reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, can also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the ester group.
4-Methylbenzoic acid: The benzoic acid component of the ester, used in various synthetic applications.
1-Phenyl-3-methyl-1H-pyrazol-5-yl: Another pyrazole derivative with a phenyl group instead of the ester.
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-yl 4-methylbenzoate is unique due to its combined pyrazole and benzoate structure, which imparts distinct chemical and biological properties. The ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
62031-14-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-11(7-5-9)13(16)17-12-8-10(2)14-15(12)3/h4-8H,1-3H3 |
InChI Key |
CGAMJQBZNOCUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


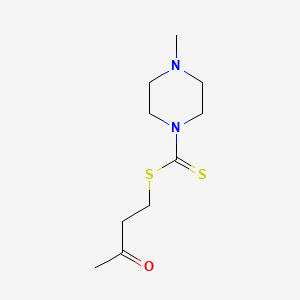
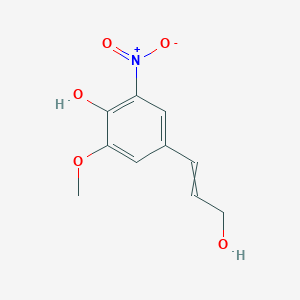
![N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride](/img/structure/B14537680.png)
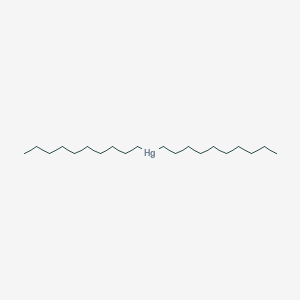
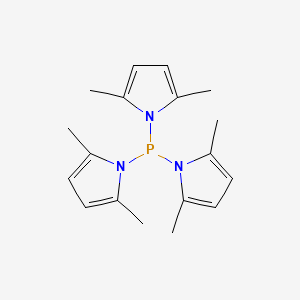
![Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]-](/img/structure/B14537715.png)
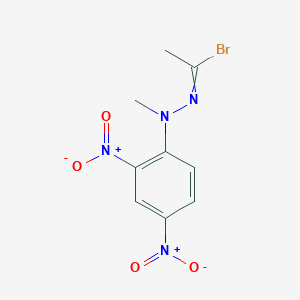
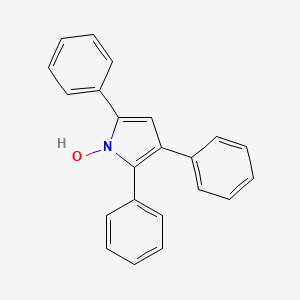
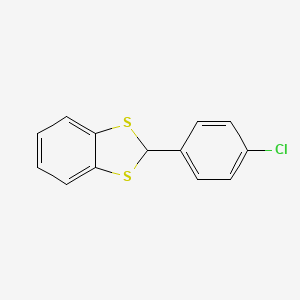
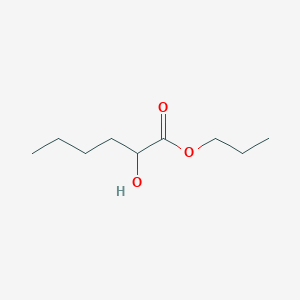
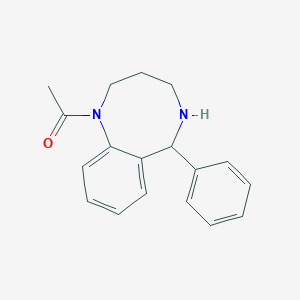
![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
